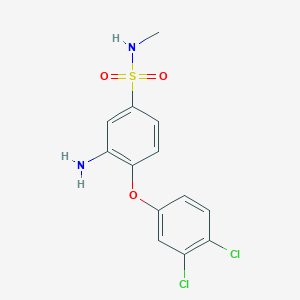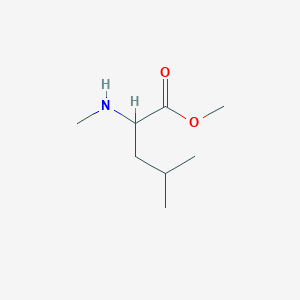
3-amino-4-(3,4-dichlorophenoxy)-N-methylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-4-(3,4-dichlorophenoxy)-N-methylbenzene-1-sulfonamide is a complex organic compound with a unique structure that includes an amino group, a dichlorophenoxy group, and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(3,4-dichlorophenoxy)-N-methylbenzene-1-sulfonamide typically involves multiple steps One common method includes the reaction of 3,4-dichlorophenol with an appropriate sulfonyl chloride in the presence of a base to form the sulfonamide intermediate This intermediate is then reacted with N-methylamine to introduce the N-methyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.
化学反応の分析
Types of Reactions
3-amino-4-(3,4-dichlorophenoxy)-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The dichlorophenoxy group can be reduced to form corresponding phenol derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, phenol derivatives, and substituted sulfonamides.
科学的研究の応用
3-amino-4-(3,4-dichlorophenoxy)-N-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 3-amino-4-(3,4-dichlorophenoxy)-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the dichlorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
- 3-chloro-4-(4-chlorophenoxy)aniline
- 3-amino-4-methylphenyl(pyridin-2-yl)methanol
- 3-aminoadamantan-1-yl)methanol
Uniqueness
3-amino-4-(3,4-dichlorophenoxy)-N-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C13H12Cl2N2O3S |
|---|---|
分子量 |
347.2 g/mol |
IUPAC名 |
3-amino-4-(3,4-dichlorophenoxy)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H12Cl2N2O3S/c1-17-21(18,19)9-3-5-13(12(16)7-9)20-8-2-4-10(14)11(15)6-8/h2-7,17H,16H2,1H3 |
InChIキー |
PLXVHQULDSTNPR-UHFFFAOYSA-N |
正規SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)OC2=CC(=C(C=C2)Cl)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![acetic acid;2-[[21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-(1-hydroxyethyl)-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13640374.png)




![2-[4-(4-Cyano-2-fluorophenoxy)phenoxy]propanoic acid](/img/structure/B13640403.png)

![4-Chlorofuro[3,2-c]pyridine-2-carbonyl chloride](/img/structure/B13640417.png)
![disodium;2-amino-5-[[3-[[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxylatomethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B13640418.png)



![2,7-Di(1H-pyrazol-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13640440.png)

